1-(3-chlorophenyl)imidazolidine-2,4-dione
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Overview
Description
1-(3-Chlorophenyl)imidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine ring fused with a 2,4-dione moiety and a 3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)imidazolidine-2,4-dione can be synthesized through various methods. One common approach involves the Bucherer-Bergs reaction, where ketones react with ammonium carbonate and potassium cyanide to form imidazolidine-2,4-diones . Another method includes the Knoevenagel condensation, which involves the reaction of aldehydes with active methylene compounds in the presence of a base .
Industrial Production Methods: Industrial production of this compound typically involves optimizing these synthetic routes to achieve higher yields and purity. Continuous flow synthesis has been explored to scale up the production, providing a more efficient and controlled process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, amines, and substituted derivatives, which can further be utilized in various applications .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: It is used in the synthesis of iodinating agents and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is attributed to its binding affinity towards the voltage-gated sodium channel inner pore, which helps in stabilizing neuronal membranes and preventing seizures . Additionally, its antibacterial properties are linked to its ability to inhibit bacterial protein targets .
Comparison with Similar Compounds
Phenytoin: Another imidazolidine-2,4-dione derivative used as an anticonvulsant.
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Uniqueness: 1-(3-Chlorophenyl)imidazolidine-2,4-dione stands out due to its unique combination of a 3-chlorophenyl group with the imidazolidine-2,4-dione core, which imparts distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
676476-00-9 |
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Molecular Formula |
C9H7ClN2O2 |
Molecular Weight |
210.62 g/mol |
IUPAC Name |
1-(3-chlorophenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C9H7ClN2O2/c10-6-2-1-3-7(4-6)12-5-8(13)11-9(12)14/h1-4H,5H2,(H,11,13,14) |
InChI Key |
LEBWVFRYBLDRIF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N1C2=CC(=CC=C2)Cl |
Purity |
95 |
Origin of Product |
United States |
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